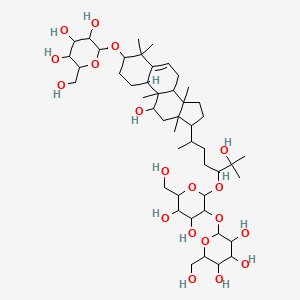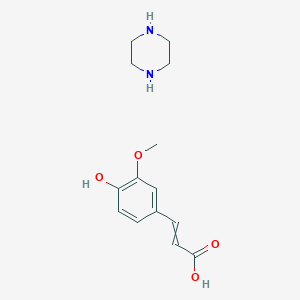![molecular formula C32H47O2P B13400966 Dicyclohexyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B13400966.png)
Dicyclohexyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphane is a phosphine ligand known for its bulky structure and steric properties. This compound is widely used in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. Its unique structure provides significant advantages in terms of selectivity and reactivity in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphane typically involves the reaction of dicyclohexylphosphine with a biphenyl derivative. The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Dicyclohexyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphane primarily undergoes substitution reactions, particularly in the context of palladium-catalyzed cross-coupling reactions. These reactions include:
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids.
Heck Reaction: Reaction with alkenes.
Sonogashira Coupling: Reaction with alkynes.
Buchwald-Hartwig Amination: Reaction with amines.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium phosphate, and solvents like toluene or dimethylformamide (DMF). The reactions are typically carried out at elevated temperatures ranging from 80°C to 120°C.
Major Products
The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
科学研究应用
Dicyclohexyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalytic processes to enhance reaction efficiency and selectivity.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Utilized in the development of new pharmaceuticals and therapeutic agents.
Industry: Applied in the production of fine chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of Dicyclohexyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphane involves its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various bond-forming reactions by stabilizing transition states and intermediates, thereby lowering the activation energy and increasing reaction rates.
相似化合物的比较
Similar Compounds
RuPhos: Another bulky phosphine ligand used in similar catalytic processes.
SPhos: Known for its high reactivity and selectivity in cross-coupling reactions.
Me4tButylXphos: A phosphine ligand with a different steric profile, used in various coupling reactions.
Uniqueness
Dicyclohexyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphane stands out due to its unique combination of steric bulk and electronic properties, which provide enhanced stability and reactivity in catalytic processes. This makes it particularly valuable in complex synthetic applications where high selectivity and efficiency are required.
属性
分子式 |
C32H47O2P |
|---|---|
分子量 |
494.7 g/mol |
IUPAC 名称 |
dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3,6-dimethoxyphenyl]phosphane |
InChI |
InChI=1S/C32H47O2P/c1-22(2)26-18-13-19-27(23(3)4)30(26)31-28(33-5)20-21-29(34-6)32(31)35(24-14-9-7-10-15-24)25-16-11-8-12-17-25/h13,18-25H,7-12,14-17H2,1-6H3 |
InChI 键 |
YEEHIDMAWKRQRB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13400892.png)


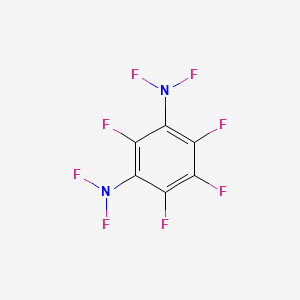
![2-[2-[4-[3-(4-Bromophenyl)prop-2-enoylamino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B13400924.png)

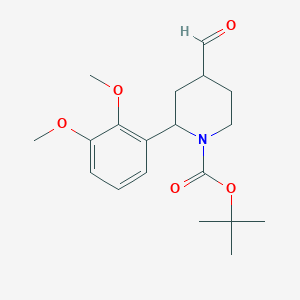

![4-[cyclopenta-1,3-dien-1-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;ethyl 2-[3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-5-methyl-3H-pyrrole-4-carboxylate;4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B13400947.png)
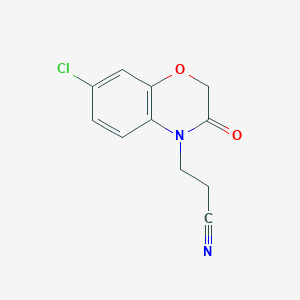
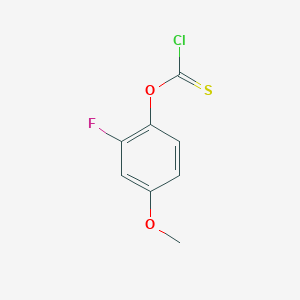
![(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13400959.png)
